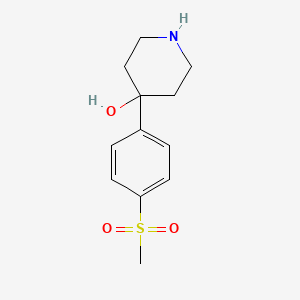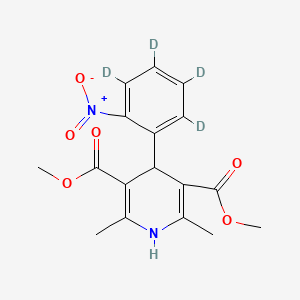
Nifedipine-d4
Overview
Description
Nifedipine-d4 is a deuterated form of nifedipine, a calcium channel blocker belonging to the dihydropyridine subclass. It is primarily used in scientific research to study the pharmacokinetics and metabolism of nifedipine due to the presence of deuterium atoms, which provide a distinct mass difference detectable by mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nifedipine-d4 involves the incorporation of deuterium atoms into the nifedipine molecule. One common method is the catalytic hydrogenation of nifedipine using deuterium gas. The reaction typically occurs under mild conditions with a palladium on carbon catalyst, resulting in the replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to confirm the incorporation of deuterium.
Chemical Reactions Analysis
Types of Reactions
Nifedipine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dehydrothis compound.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: The nitro group on the phenyl ring can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products
Oxidation: Dehydrothis compound
Reduction: Dihydrothis compound
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Nifedipine-d4 is extensively used in scientific research, particularly in the fields of:
Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion of nifedipine.
Metabolism Studies: To identify metabolic pathways and metabolites of nifedipine.
Drug Interaction Studies: To investigate potential interactions with other drugs.
Analytical Chemistry: As an internal standard in mass spectrometry for quantifying nifedipine levels in biological samples.
Mechanism of Action
Nifedipine-d4, like nifedipine, exerts its effects by inhibiting voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This inhibition prevents the influx of calcium ions during depolarization, leading to relaxation of vascular smooth muscle, dilation of coronary arteries, and reduced peripheral arterial resistance. These actions result in lowered blood pressure and increased myocardial oxygen delivery.
Comparison with Similar Compounds
Similar Compounds
- Nicardipine
- Amlodipine
- Felodipine
- Isradipine
Uniqueness
Nifedipine-d4 is unique due to the presence of deuterium atoms, which provide a distinct mass difference useful in mass spectrometry. This makes it an invaluable tool in pharmacokinetic and metabolic studies, allowing for precise tracking and quantification of nifedipine in biological systems.
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-(2,3,4,5-tetradeuterio-6-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIMSNHJOBLJNT-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC)[N+](=O)[O-])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678659 | |
| Record name | Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219798-99-8 | |
| Record name | Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



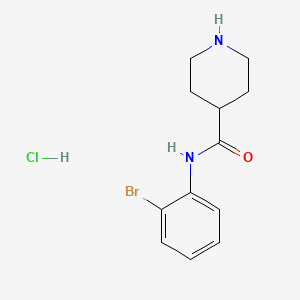
![2-[(2-Cyclohexylethyl)amino]acetamide](/img/structure/B1421463.png)
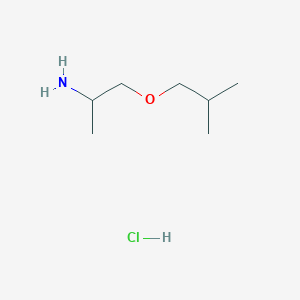
![6'-Chloro-5-methyl-[2,3']bipyridinyl](/img/structure/B1421480.png)
![2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid](/img/structure/B1421482.png)
![4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421484.png)
![(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B1421485.png)
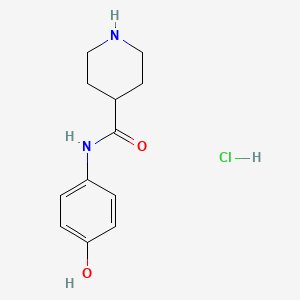
![4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile](/img/structure/B1421472.png)
![2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine](/img/structure/B1421474.png)

